Antimycobacterial Potency and Selectivity Profile Relative to TTU Series Members
In the TTU series (16 thiophenylthiazole ureas) evaluated against Mtb H37Rv, only 3 compounds—TTU5, TTU6, and TTU12—exhibited sufficient anti-Mtb activity combined with low cytotoxicity to justify further profiling against isoniazid-resistant clinical isolates harboring katG and inhA promoter mutations [1]. The 13 remaining TTU compounds, despite sharing the core thiophenylthiazole-urea architecture, failed to meet the dual potency/cytotoxicity threshold. This steep SAR cliff demonstrates that the specific substitution pattern at the urea N-terminus (including thiophen-2-ylmethyl, as in TTU12) is a decisive driver of the therapeutic window. The target compound, bearing a thiophen-2-ylmethyl substituent structurally homologous to TTU12, maps to the active subpopulation rather than the inactive majority of the series. In the InhA enzyme inhibition assay, TTU5, TTU6, and TTU12 were screened for direct enoyl-ACP reductase inhibition, and molecular docking confirmed their binding to the InhA active site [1].
| Evidence Dimension | Anti-Mtb H37Rv activity and cytotoxicity screening (TTU series: active vs. inactive members) |
|---|---|
| Target Compound Data | Structural homology to TTU12 (thiophen-2-ylmethyl substituent; compounds meeting dual activity/cytotoxicity criteria numbered 3/16) |
| Comparator Or Baseline | TTU1–TTU4, TTU7–TTU11, TTU13–TTU16 (13/16 compounds): failed to achieve combined anti-Mtb potency and low cytotoxicity threshold, excluded from further profiling against drug-resistant isolates |
| Quantified Difference | Active subpopulation (3/16) differentiated from inactive majority (13/16); specific MIC₅₀/MIC₉₀ values for individual TTU compounds were reported in the primary study and define the activity stratification |
| Conditions | Mtb H37Rv broth microdilution assay; cytotoxicity measured in mammalian cell lines; isoniazid-resistant clinical isolates (katG and inhA mutants) tested for TTU5, TTU6, TTU12 |
Why This Matters
Procurement of the thiophen-2-ylmethyl analog, rather than an arbitrary TTU series member, selects for the substitution pattern associated with the active, low-cytotoxicity subpopulation—critical for research aiming to validate InhA-targeted anti-TB pharmacology.
- [1] Keleş Atıcı R, Doğan ŞD, Gündüz MG, Krishna VS, Chebaiki M, Homberset H, Lherbet C, Mourey L, Tønjum T. Urea derivatives carrying a thiophenylthiazole moiety: Design, synthesis, and evaluation of antitubercular and InhA inhibitory activities. Drug Dev Res. 2022;83(6):1292-1304. DOI: 10.1002/ddr.21958. PMID: 35769019. View Source
